Boc-D-Lys(Fmoc)-OH

概要

説明

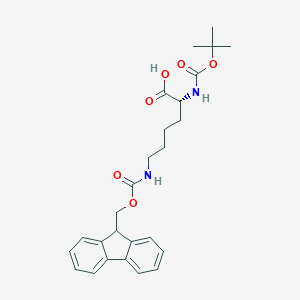

Boc-D-Lys(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and contains two protective groups: tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). These protective groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.

準備方法

Synthetic Routes and Reaction Conditions

Boc-D-Lys(Fmoc)-OH is synthesized through a series of chemical reactions involving lysine. The process typically begins with the protection of the amino group of lysine using the tert-butoxycarbonyl group. This is followed by the protection of the side chain amino group with the fluorenylmethyloxycarbonyl group. The reactions are carried out under controlled conditions to ensure the selective protection of the desired functional groups.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The process involves the sequential addition of protective groups to lysine, followed by purification steps to remove any impurities.

化学反応の分析

Deprotection Reactions

Boc-D-Lys(Fmoc)-OH undergoes selective removal of protective groups under specific conditions, enabling sequential peptide assembly:

Boc Group Removal

- Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous TFA mixtures .

- Conditions : Acidic (20–95% TFA, room temperature, 30–60 min) .

- Outcome : Selective cleavage of the Boc group while preserving the Fmoc-protected α-amino group .

Fmoc Group Removal

- Reagents : Piperidine (20–40% in DMF) or morpholine .

- Conditions : Basic (room temperature, 5–30 min) .

- Outcome : Liberates the α-amino group for subsequent coupling without affecting the Boc-protected side chain .

Table 1: Deprotection Conditions

| Protective Group | Reagent | Conditions | Stability of Remaining Group |

|---|---|---|---|

| Boc | 20–95% TFA | RT, 30–60 min | Fmoc remains intact |

| Fmoc | 20–40% piperidine in DMF | RT, 5–30 min | Boc remains intact |

Coupling Reactions

The free carboxyl group of this compound participates in peptide bond formation via activation:

Activation Methods

- Reagents : Carbodiimides (DCC, DIC) with additives (HOBt, Oxyma Pure) or uronium salts (HBTU, HATU) .

- Conditions : DMF or DCM, room temperature, inert atmosphere .

- Efficiency : >95% coupling yield when used with HOBt or Oxyma Pure .

Table 2: Coupling Reagents and Outcomes

| Reagent System | Solvent | Time (h) | Yield (%) | Epimerization Risk |

|---|---|---|---|---|

| DIC/HOBt | DMF | 1–2 | 95–98 | Low |

| HBTU/DIPEA | DMF | 0.5–1 | 97–99 | Moderate |

| DCC/Oxyma Pure | DCM | 2–3 | 90–95 | Low |

Stability and Side Reactions

- Acid Stability : The Fmoc group remains intact under TFA-mediated Boc deprotection (pH < 1) .

- Base Sensitivity : Prolonged exposure to piperidine (>1 h) may cause partial cleavage of the Boc group .

- Racemization : Minimal (<1%) when using DIC/HOBt or OPfp esters due to reduced base requirements .

Key Findings :

- In glycated peptide synthesis, this compound analogs demonstrated no epimerization during coupling, highlighting stereochemical integrity .

- Side reactions (e.g., incomplete Boc removal) were observed in <5% of cases, resolved via HPLC purification .

Industrial and Research Considerations

科学的研究の応用

Peptide Synthesis

Boc-D-Lys(Fmoc)-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its protective groups (Boc for the side chain and Fmoc for the amino terminus) facilitate the selective assembly of peptides, allowing for the efficient creation of complex sequences.

Case Study : In a study on glycation sites in human serum albumin, this compound was incorporated into peptides to analyze the effects of glycation on protein function. The resulting peptides were characterized using mass spectrometry and NMR spectroscopy, confirming the successful incorporation and structural integrity of the modified lysine residue .

Drug Development

The compound's unique protective groups enable selective reactions, making it valuable in pharmaceutical research for developing new therapeutic agents. Its ability to form stable peptide bonds while maintaining functional groups allows for the design of drugs with improved efficacy and reduced side effects.

Example : Research has shown that peptides synthesized using this compound can exhibit enhanced biological activity compared to their unmodified counterparts, making them suitable candidates for drug development .

Bioconjugation

This compound is employed in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents. This application is particularly significant in cancer therapies where targeted delivery is crucial.

Application Insight : By modifying lysine residues in proteins with this compound, researchers can enhance the binding affinity of therapeutic agents to specific targets, thus improving treatment outcomes .

Protein Engineering

In protein engineering, this compound is used to modify lysine residues, which can alter protein function and stability. This modification aids in the design of novel proteins for various applications, including enzyme design and therapeutic proteins.

Research Findings : Studies have demonstrated that introducing this compound into protein structures can lead to increased resistance to proteolytic degradation, thereby enhancing the stability and lifespan of therapeutic proteins in biological systems .

Neuroscience Research

The compound is also explored in neuroscience for its potential role in studying neuropeptides. Research involving this compound has contributed to a better understanding of neurological disorders by enabling the synthesis of neuropeptide analogs.

作用機序

The mechanism of action of Boc-D-Lys(Fmoc)-OH involves the selective protection and deprotection of functional groups during peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the precise formation of peptide bonds. The compound interacts with various molecular targets and pathways involved in peptide synthesis, ensuring the accurate assembly of peptide sequences.

類似化合物との比較

Similar Compounds

Boc-Lys(Fmoc)-OH: Similar to Boc-D-Lys(Fmoc)-OH but with the L-isomer of lysine.

Fmoc-Lys(Boc)-OH: Contains the same protective groups but in a different arrangement.

Uniqueness

This compound is unique due to its specific configuration and protective groups, which provide distinct advantages in peptide synthesis. The D-isomer of lysine offers different properties compared to the L-isomer, making it valuable for certain applications in research and industry.

生物活性

Boc-D-Lys(Fmoc)-OH, or Nα-Boc-Nε-(9-fluorenylmethyloxycarbonyl)-D-lysine, is a modified amino acid that plays a significant role in peptide synthesis and has various biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₂₆H₃₂N₂O₆

- Molecular Weight : 468.55 g/mol

- CAS Number : 115186-31-7

- Appearance : White to off-white powder

- Melting Point : 205-210 °C

- Optical Activity : [α]22/D -24°, c = 0.5% in methanol

Synthesis and Applications

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group, while the Boc group protects the ε-amino group of lysine, allowing for selective modifications during peptide assembly.

Common Applications:

- Peptide Synthesis : Used for synthesizing peptides with specific lysine modifications.

- Bioconjugation : Acts as a versatile building block for creating bioconjugates due to its reactive functional groups.

- Drug Development : Investigated for potential therapeutic applications in drug design due to its structural properties.

Biological Activity

The biological activity of this compound can be attributed to its role in peptide formation and modification. Its unique structure allows it to participate in various biochemical interactions.

- Enzyme Inhibition : Modified lysine residues can alter enzyme activity, making this compound useful in studying enzyme kinetics.

- Receptor Binding : Peptides synthesized with this compound have shown enhanced binding affinity to certain receptors, indicating its potential in drug design.

- Cell Penetration : Certain derivatives of lysine are known to enhance cell membrane permeability, facilitating drug delivery.

Study 1: Peptide Synthesis and Activity

In a study focusing on the synthesis of a peptide with immunomodulatory properties, this compound was incorporated into the peptide chain. The resulting peptide exhibited significant activity in modulating immune responses in vitro, demonstrating the compound's potential in therapeutic applications for autoimmune diseases.

Study 2: Structural Analysis

Research involving X-ray crystallography of peptides containing this compound revealed insights into the conformational flexibility of lysine residues within protein structures. This flexibility is crucial for understanding protein interactions and functions.

Comparative Analysis

To better understand the significance of this compound, here is a comparison with other lysine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-Lys(Fmoc)-OH | Standard lysine without modifications | Basic building block for peptides |

| Fmoc-N-Me-Lys(Boc)-OH | Methyl substitution on lysine | Useful for synthesizing monomethylated peptides |

| Fmoc-D-Lys(Boc)-OH | D-enantiomer of lysine | Provides stereochemical variation |

| Fmoc-N-Et-Lys(Boc)-OH | Ethyl substitution | Alters hydrophobic interactions |

特性

IUPAC Name |

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEVQYFWINBXJU-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554381 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115186-31-7 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。